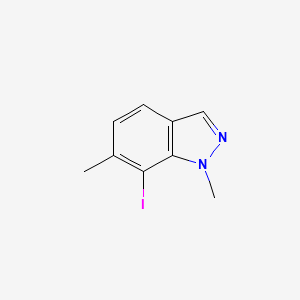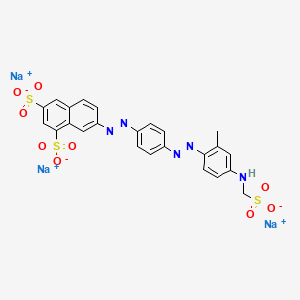![molecular formula C24H26N2O9S2 B13772125 Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of tosyl groups and a deoxy sugar moiety, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl typically involves multiple steps, starting from readily available precursors. One common approach is the modification of 2-deoxy-D-glucose derivatives. The process includes:
Formation of Tosylhydrazones: The initial step involves the conversion of 2-deoxy-D-glucose derivatives into tosylhydrazones using tosylhydrazine in the presence of reducing agents like NaH₂PO₂/Ra-Ni.
Cyclization and Functionalization: The tosylhydrazones are then subjected to cyclization under modified Bamford–Stevens conditions to form the desired cyclic structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl exerts its effects involves its interaction with specific molecular targets. The compound’s tosyl groups facilitate its binding to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The deoxy sugar moiety plays a role in its recognition by biological systems, enhancing its specificity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-deoxy-D-glucose: A deoxy sugar that is structurally similar but lacks the tosyl and thymin-1-yl groups.
2-deoxy-D-ribose: Another deoxy sugar with applications in hair regrowth and wound healing.
Uniqueness
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl is unique due to its combination of tosyl groups and a deoxy sugar moiety, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H26N2O9S2 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26N2O9S2/c1-15-4-8-18(9-5-15)36(29,30)33-14-21-20(35-37(31,32)19-10-6-16(2)7-11-19)12-22(34-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1 |
Clave InChI |
VQRAMBPGTFRTIP-BHDDXSALSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)








![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
